5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride
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Overview
Description
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride is a bicyclic amino acid derivative. This compound is known for its unique structure, which includes a bicyclo[3.2.1]octane framework. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.1]octane structure.
Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of a suitable amine precursor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Nitro or nitroso derivatives.
Reduction products: Alcohols, aldehydes.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Similar bicyclic structure but with different ring sizes.
Amino acids: Structurally related due to the presence of amino and carboxylic acid groups.
Uniqueness
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride is unique due to its specific bicyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-3-1-2-8(6-9,4-5-9)7(11)12;/h1-6,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTOIJHRRVDOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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